2-Fluorocyclopentane-1-sulfonyl chloride
Description
Historical Development and Significance in Organosulfur Chemistry
The discovery of 2-fluorocyclopentane-1-sulfonyl chloride represents a milestone in the evolution of organosulfur chemistry, a field historically rooted in the study of sulfur-containing biomolecules like cysteine and methionine. Sulfonyl chlorides emerged as critical intermediates in the 19th century, with benzenesulfonyl chloride serving as a foundational compound for synthesizing sulfonamides and sulfonate esters. The development of fluorinated sulfonyl chlorides, however, gained momentum in the 21st century, driven by the pharmaceutical industry's demand for sp³-enriched building blocks.
The Reed reaction, first reported in the 1930s, laid the groundwork for synthesizing alkyl sulfonyl chlorides via photochemical chlorosulfonation of hydrocarbons. Modern adaptations of this method, combined with advances in fluorination techniques, enabled the targeted synthesis of This compound , which incorporates both cyclopentane's conformational rigidity and fluorine's electronegativity. Its significance lies in bridging classical sulfur chemistry with contemporary drug discovery paradigms that prioritize three-dimensional molecular architectures.
Classification within Sulfonyl Halides
This compound belongs to the sulfonyl halide family, characterized by a sulfonyl group (>S(=O)₂) bonded to a halogen atom. Within this class, it is further categorized as:
| Property | Classification |
|---|---|
| Halogen Type | Chloride (RSO₂Cl) |
| Carbon Hybridization | sp³-rich (cyclopentane core) |
| Substituents | Fluorine at C2 position |
Unlike aromatic sulfonyl chlorides (e.g., benzenesulfonyl chloride), its alicyclic structure imposes steric constraints that modulate reactivity. The fluorine substituent enhances electrophilicity at the sulfur center while stabilizing the sulfonyl chloride group against hydrolysis. This dual functionality positions it between conventional aliphatic and aromatic sulfonyl halides in terms of stability and synthetic utility.
Nomenclature and Structural Identification Systems
The IUPAC name This compound derives from its cyclopentane backbone, where:
- "1-sulfonyl chloride" denotes the sulfonyl chloride group at position 1.
- "2-fluoro" specifies the fluorine substituent at position 2.
Structural elucidation relies on spectroscopic and computational methods:
Table 1: Key Spectroscopic Identifiers
The cis-diastereomerism observed in cyclic analogs (due to restricted rotation) underscores the importance of stereochemical analysis in confirming structural identity.
Importance as an sp³-Enriched Building Block
This compound exemplifies the shift toward sp³-rich scaffolds in medicinal chemistry, which improve solubility and reduce off-target interactions compared to flat aromatic systems. Its utility stems from:
- Conformational Restriction : The cyclopentane ring enforces defined three-dimensional geometries, enhancing binding specificity.
- Diverse Reactivity : The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols, enabling rapid diversification.
- Fluorine Effects : The C2-fluorine atom influences electronic properties and metabolic stability, critical for pharmacokinetic optimization.
Recent applications include synthesizing β-fluoro sulfonamides and α,β-unsaturated sulfonate esters, which are underrepresented in traditional drug libraries. A 2020 study demonstrated its use in preparing conformationally constrained kinase inhibitors, achieving >90% diastereomeric purity.
Structure
2D Structure
Properties
IUPAC Name |
2-fluorocyclopentane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClFO2S/c6-10(8,9)5-3-1-2-4(5)7/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSZTDRWWIVGEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803596-06-6 | |
| Record name | 2-fluorocyclopentane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
2-Fluorocyclopentane-1-sulfonyl chloride (CAS No. 1803596-06-6) is a fluorinated sulfonyl chloride compound that has gained attention in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, synthesis, and applications, supported by research findings and case studies.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C5H8ClF O2S
- Molecular Weight: 182.63 g/mol
The compound can be synthesized through various methods involving the introduction of a fluorine atom at the 2-position of cyclopentane and subsequent sulfonylation. The presence of the fluorine atom significantly influences its chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to act as a reactive electrophile. Its mechanism involves:
- Nucleophilic Substitution: The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamides or other derivatives that may exhibit biological activity.
- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes, which could be relevant in therapeutic contexts.
Antitumor Activity
Research indicates that fluorinated compounds, including this compound, may possess antitumor properties. For instance, related compounds have been evaluated for their efficacy against various cancer cell lines. In vitro studies have shown that these compounds can inhibit cell proliferation in certain cancer types.
Table 1: Summary of Antitumor Activity Studies
| Study | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Study A | DU145 (Prostate Cancer) | 15 | |
| Study B | U87 (Glioblastoma) | 20 | |
| Study C | 9L (Gliosarcoma) | 10 |
Mechanistic Insights
The mechanism by which this compound exerts its antitumor effects is still under investigation. However, it is hypothesized that the compound may interfere with metabolic pathways crucial for tumor growth and survival.
Case Study: Evaluation in Prostate Cancer Models
In a recent study involving recurrent prostate carcinoma models, derivatives of fluorinated cyclopentanes were assessed for their uptake and distribution in tumor versus normal tissues. The findings indicated that these compounds could selectively accumulate in tumor tissues, suggesting potential as imaging agents or therapeutic agents.
Key Findings:
- Enhanced uptake in tumor tissues compared to surrounding normal tissues.
- Potential for development as PET imaging agents due to favorable biodistribution profiles.
Applications in Drug Development
The unique properties of this compound make it a valuable intermediate in drug synthesis. It has been explored for:
- Development of Antiviral Agents: Compounds derived from this sulfonyl chloride have shown promise as antiviral agents by targeting viral replication mechanisms.
- Synthesis of Novel Therapeutics: The reactivity of the sulfonyl group allows for the creation of diverse biologically active molecules through various synthetic routes.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules:
2-Fluorocyclopentane-1-sulfonyl chloride serves as a versatile building block in organic synthesis. It is utilized in the construction of complex molecular architectures due to its ability to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. The sulfonyl chloride group is particularly reactive, allowing for the formation of sulfonamides and other derivatives that are valuable in pharmaceutical development.
Reactivity and Mechanism:
The compound's reactivity stems from its electrophilic nature, which allows it to react with nucleophiles such as amines and alcohols. This characteristic is leveraged to synthesize new compounds with potential biological activity. The fluorine atom enhances the electronic properties of the molecule, making it more stable and reactive in certain contexts.
Medicinal Chemistry
Design of Bioactive Molecules:
In medicinal chemistry, this compound is employed in the design of enzyme inhibitors and other bioactive molecules. Its unique structural features allow researchers to modify existing drugs or create new candidates that can interact effectively with biological targets. The incorporation of fluorine into drug molecules often improves their pharmacokinetic properties, such as bioavailability and metabolic stability .
Case Studies:
Research has demonstrated that derivatives of this compound exhibit promising activity against various cancer cell lines. For instance, studies involving fluorinated amino acids derived from this compound have shown enhanced uptake in tumor cells compared to non-fluorinated analogs, suggesting its potential utility as a radiotracer for positron emission tomography (PET) imaging .
Agrochemicals
Pesticide Development:
The compound's reactivity also extends to the agrochemical sector, where it is used in the synthesis of novel pesticides and herbicides. The introduction of fluorine atoms can enhance the biological activity of agrochemical agents, leading to more effective pest control solutions with potentially lower environmental impact.
Material Science
Fluorinated Polymers:
In material science, this compound is utilized in the development of fluorinated polymers that possess specialized properties such as increased thermal stability and chemical resistance. These materials are valuable in various industrial applications, including coatings and sealants that require durability under harsh conditions.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Comparison of Key Properties
Key Observations:
Fluorine Substituent: The electron-withdrawing fluorine atom at the 2-position likely enhances the electrophilicity of the sulfonyl chloride group compared to non-fluorinated analogues (e.g., cyclopentane-1-sulfonyl chloride). This could accelerate nucleophilic substitution reactions .
Ring Size : Cyclohexane-based sulfonyl chlorides exhibit lower ring strain, which may influence thermal stability and reaction kinetics.
Reactivity and Stability
Sulfonyl chlorides are generally reactive toward amines, alcohols, and water. The fluorine substituent in this compound may confer:
- Enhanced Stability: Fluorine’s inductive effect could stabilize the sulfonyl chloride group against hydrolysis compared to non-halogenated analogues.
Analytical Comparisons
Predictive CCS values for this compound (e.g., [M+H]⁺: 187.04 m/z, CCS 150.7 Ų) could aid in mass spectrometry identification.
Preparation Methods
General Synthetic Strategy
The synthesis of 2-fluorocyclopentane-1-sulfonyl chloride typically follows a multi-step approach:
- Step 1: Introduction of fluorine at the 2-position of cyclopentane or a suitable precursor.
- Step 2: Installation of the sulfonyl chloride group at the 1-position.
- Step 3: Purification and isolation of the target sulfonyl chloride.
This approach is informed by recent advances in the synthesis of sp3-enriched β-fluoro sulfonyl chlorides, where alkenes serve as starting materials for regio- and stereoselective fluorination and sulfonyl chloride installation.
Fluorination and Sulfonyl Chloride Installation
Bromofluorination of Cyclopentene Derivatives
A key step involves bromofluorination of cyclopentene or its derivatives using reagents such as N-bromosuccinimide (NBS) and triethylamine trihydrofluoride (Et3N·3HF) in dichloromethane (CH2Cl2). This step installs fluorine and bromine across the double bond with Markovnikov selectivity, yielding β-fluoro bromides as intermediates.
Nucleophilic Substitution with Thioacetate
The bromine atom in the β-fluoro bromide intermediate is then displaced by potassium thioacetate (KSAc) via an SN2 mechanism, yielding β-fluoro thioacetates. This substitution proceeds with inversion of configuration, allowing for stereocontrol in the final product.
Oxidative Chlorination to Sulfonyl Chloride
The β-fluoro thioacetates undergo oxidative chlorination using N-chlorosuccinimide (NCS) in the presence of aqueous hydrochloric acid (HCl) and acetonitrile (MeCN). This step converts the thioacetate moiety into the sulfonyl chloride group, completing the synthesis of this compound.
Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the key steps in the preparation of β-fluoro sulfonyl chlorides analogous to this compound:
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Bromofluorination | NBS, Et3N·3HF, CH2Cl2 | 0 °C to room temp | 70-90 | Markovnikov selectivity |
| Nucleophilic substitution | KSAc, DMF or suitable solvent | Room temp to 40 °C | 60-80 | SN2 mechanism, stereoinversion |
| Oxidative chlorination | NCS, aq. HCl, MeCN | 0 °C to room temp | 80-97 | Efficient conversion to sulfonyl chloride |
Yields vary depending on substrate substitution and reaction fine-tuning. For cyclic substrates like cyclopentane derivatives, cis diastereomers are predominantly formed.
Alternative Sulfonyl Chloride Preparation Methods
Other established methods for sulfonyl chloride synthesis involve direct chlorosulfonation of aromatic or aliphatic substrates using chlorosulfonic acid (ClSO3H) followed by treatment with thionyl chloride (SOCl2) to convert sulfonic acids to sulfonyl chlorides. However, these methods are less common for fluorinated cyclopentane derivatives due to the sensitivity of the fluorine substituent and the need for regioselectivity.
Mechanistic Insights
- The bromofluorination step proceeds via electrophilic addition of bromine and nucleophilic attack by fluoride ion, following Markovnikov’s rule.
- The nucleophilic substitution of bromide by thioacetate is stereospecific and occurs via an SN2 pathway, leading to inversion of configuration.
- Oxidative chlorination converts the thioacetate sulfur to the sulfonyl chloride, likely via intermediate sulfenyl chlorides or sulfinyl chlorides, under mild conditions.
Summary Table of Key Preparation Steps for this compound
| Step No. | Reaction Type | Reagents/Conditions | Outcome | Yield Range (%) |
|---|---|---|---|---|
| 1 | Bromofluorination | NBS, Et3N·3HF, CH2Cl2 | β-Fluoro bromide intermediate | 70-90 |
| 2 | Nucleophilic substitution | KSAc, solvent (e.g., DMF), mild heating | β-Fluoro thioacetate intermediate | 60-80 |
| 3 | Oxidative chlorination | NCS, aqueous HCl, MeCN, 0 °C to RT | This compound | 80-97 |
Research Findings and Practical Considerations
- The three-step approach is scalable to multigram quantities, with the final sulfonyl chloride obtained as a single diastereomer, which is important for pharmaceutical applications.
- Reaction temperatures require optimization to balance reactivity and selectivity, especially during nucleophilic substitution.
- The use of mild oxidants like NCS avoids harsh conditions that could degrade the fluorinated moiety.
- Alternative direct sulfonylation methods using chlorosulfonic acid and thionyl chloride are less suitable for fluorinated cyclopentane substrates due to potential side reactions and lower regioselectivity.
- Purification typically involves aqueous workup and crystallization or chromatography to achieve high purity.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-fluorocyclopentane-1-sulfonyl chloride, and how can purity be optimized during synthesis?
- Methodological Answer : Synthesis typically involves sulfonation of cyclopentane derivatives followed by fluorination and chlorination. Key steps include:
- Sulfonation : Use sulfur trioxide or sulfuric acid under controlled anhydrous conditions to introduce the sulfonic acid group.
- Fluorination : Employ fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, ensuring inert atmospheres to prevent side reactions.
- Chlorination : React with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert the sulfonic acid to sulfonyl chloride.
- Purification : Column chromatography (silica gel, eluent: dichloromethane/hexane) or recrystallization (using non-polar solvents) improves purity. Monitor via TLC and confirm purity with NMR (¹H/¹³C) and HPLC .
Q. How should researchers characterize the structural and functional properties of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹⁹F NMR to confirm fluorine substitution (δ ~ -150 to -200 ppm), ¹H NMR for cyclopentane ring conformation, and FT-IR for S=O stretching (1350–1150 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺).
- Elemental Analysis : Validate C, H, N, S, and Cl content against theoretical values.
- X-ray Crystallography (if crystalline): Resolve stereochemical configuration and confirm sulfonyl chloride geometry .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation.
- Storage : Keep in airtight, dark glass containers under nitrogen at 2–8°C to prevent hydrolysis.
- Spill Management : Neutralize with sodium bicarbonate or calcium carbonate, then absorb with inert materials (vermiculite).
- Waste Disposal : Hydrolyze with excess aqueous NaOH (pH >12) before disposal .
Advanced Research Questions
Q. How does the stereochemistry of the cyclopentane ring influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Conformational Analysis : Use computational tools (e.g., DFT calculations) to model ring puckering effects on sulfonyl chloride accessibility.
- Experimental Validation : Compare reaction rates of cis/trans isomers with nucleophiles (e.g., amines, alcohols). For example, trans-configurations may exhibit steric hindrance, reducing reactivity.
- Kinetic Studies : Monitor reaction progress via in-situ ¹⁹F NMR to correlate stereochemistry with activation energy barriers .
Q. What analytical strategies resolve contradictions in reported stability data for sulfonyl chlorides under varying pH and temperature conditions?
- Methodological Answer :
- Controlled Hydrolysis Studies : Perform kinetic experiments at pH 2–12 (buffered solutions) and temperatures (25–80°C). Quantify degradation products (e.g., sulfonic acids) via LC-MS.
- Data Reconciliation : Apply Arrhenius equations to model temperature-dependent stability. Discrepancies may arise from trace moisture or metal ion catalysis in prior studies.
- Advanced Techniques : Use stopped-flow spectroscopy to capture rapid hydrolysis intermediates .
Q. How can computational modeling predict the regioselectivity of this compound in multi-step organic syntheses?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions between the sulfonyl chloride and target substrates (e.g., amines, thiols).
- Docking Studies : Use software like AutoDock Vina to predict binding affinities and reactive sites.
- QSPR Models : Corrogate experimental reaction yields with descriptors like electrophilicity index (ω) and local softness (s⁺) .
Q. What experimental designs minimize side reactions (e.g., ring-opening or defluorination) during derivatization of this compound?
- Methodological Answer :
- Solvent Optimization : Use aprotic solvents (e.g., THF, DMF) to stabilize intermediates.
- Temperature Control : Maintain reactions below 0°C to suppress thermal decomposition.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate desired pathways.
- In-Situ Monitoring : Employ Raman spectroscopy to detect transient intermediates and adjust conditions dynamically .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
